molecular formula C23H14N2O4S B14113211 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B14113211
M. Wt: 414.4 g/mol
InChI Key: ATRITJXBOJJMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide is a heterocyclic hybrid molecule combining three pharmacophoric elements:

  • Benzothiazole: A bicyclic aromatic system with sulfur and nitrogen, known for diverse bioactivities, including kinase inhibition and antimicrobial effects .
  • 4-Hydroxyphenyl: A phenolic group contributing to hydrogen bonding and solubility.
  • 4-Oxo-chromene-3-carboxamide: A chromene derivative with a ketone and carboxamide group, associated with anti-inflammatory, anticancer, and antifungal properties .

Properties

Molecular Formula

C23H14N2O4S

Molecular Weight

414.4 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-oxochromene-3-carboxamide

InChI

InChI=1S/C23H14N2O4S/c26-18-10-9-13(11-15(18)23-25-17-6-2-4-8-20(17)30-23)24-22(28)16-12-29-19-7-3-1-5-14(19)21(16)27/h1-12,26H,(H,24,28)

InChI Key

ATRITJXBOJJMCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4

Origin of Product

United States

Preparation Methods

Synthesis of 4-Oxo-4H-chromene-3-carboxylic Acid

The chromene-3-carboxylic acid moiety serves as the foundational building block for the target compound. A widely employed method involves the condensation of salicylaldehyde derivatives with malonic acid derivatives under acidic or basic conditions. For instance, ethyl 2-oxo-2H-chromene-3-carboxylate is synthesized via the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of concentrated sulfuric acid. Subsequent hydrolysis of the ester group under alkaline conditions yields 4-oxo-4H-chromene-3-carboxylic acid.

Reaction Conditions:

  • Esterification: Resorcinol (1 equiv), ethyl acetoacetate (1.2 equiv), H2SO4 (catalytic), 80°C, 4 h.
  • Hydrolysis: NaOH (2M), reflux, 6 h; acidification with HCl to pH 2–3 yields the carboxylic acid.

Alternative routes include the use of microwave-assisted synthesis to enhance reaction efficiency. For example, solvent-free reactions under microwave irradiation (300 W, 120°C, 15 min) have been reported to achieve 85% yield for analogous chromene esters.

Preparation of 3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenylamine

The benzo[d]thiazole-substituted aniline derivative is synthesized through a cyclocondensation reaction between 4-hydroxy-3-nitroaniline and carbon disulfide, followed by reduction of the nitro group.

Step 1: Formation of Benzo[d]thiazole Intermediate
4-Hydroxy-3-nitroaniline reacts with carbon disulfide in ethanol under reflux to form 2-amino-6-nitrobenzo[d]thiazole. This reaction proceeds via nucleophilic attack of the amine on CS2, followed by cyclization.

Reaction Conditions:

  • 4-Hydroxy-3-nitroaniline (1 equiv), CS2 (3 equiv), ethanol, reflux, 8 h.
  • Yield: ~70% after recrystallization from methanol.

Step 2: Reduction of Nitro Group
Catalytic hydrogenation using Pd/C (10% w/w) in methanol under H2 atmosphere (1 atm, 25°C, 4 h) reduces the nitro group to an amine, yielding 3-(benzo[d]thiazol-2-yl)-4-hydroxyphenylamine.

Characterization Data:

  • 1H NMR (DMSO-d6): δ 9.82 (s, 1H, OH), 7.89 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H), 5.21 (s, 2H, NH2).

Amide Bond Formation: Coupling the Chromene and Benzothiazole Moieties

The final step involves coupling 4-oxo-4H-chromene-3-carboxylic acid with 3-(benzo[d]thiazol-2-yl)-4-hydroxyphenylamine via amide bond formation. This reaction is typically mediated by carbodiimide-based coupling agents.

Reaction Protocol:

  • Activation of Carboxylic Acid: 4-Oxo-4H-chromene-3-carboxylic acid (1 equiv) is treated with thionyl chloride (SOCl2, 2 equiv) in anhydrous dichloromethane (DCM) at 0°C for 1 h, followed by evaporation to yield the acid chloride.
  • Coupling Reaction: The acid chloride is reacted with 3-(benzo[d]thiazol-2-yl)-4-hydroxyphenylamine (1 equiv) in DCM containing triethylamine (TEA, 2 equiv) at room temperature for 12 h.

Alternative Method:
A one-pot approach using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base in DCM achieves 78% yield.

Optimization Insights:

  • Catalyst Screening: TBTU outperforms EDC/HOBt in terms of yield and purity.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) reduce yields due to side reactions; DCM is optimal.

Analytical Characterization and Validation

The target compound is characterized via spectroscopic and crystallographic methods.

Spectroscopic Data:

  • FT-IR (KBr): 3270 cm−1 (N-H stretch), 1675 cm−1 (C=O, amide), 1620 cm−1 (C=O, chromene).
  • 1H NMR (DMSO-d6): δ 10.21 (s, 1H, NH), 8.52 (s, 1H, H-5 chromene), 7.92–7.12 (m, 7H, aromatic), 5.88 (s, 1H, OH).

X-ray Crystallography:
Single-crystal X-ray analysis (performed for a structurally analogous compound) reveals a dihedral angle of 68.8° between the chromene and benzothiazole planes, confirming non-planar geometry. The C-N bond length in the amide group is 1.404 Å, consistent with single-bond character.

Industrial-Scale Production Considerations

While laboratory-scale syntheses are well-established, industrial production requires optimization for cost and environmental impact. Key considerations include:

  • Catalyst Recycling: Immobilized TBTU on silica gel reduces catalyst waste.
  • Solvent Recovery: Distillation and reuse of DCM lower production costs.
  • Flow Chemistry: Continuous-flow reactors minimize reaction times (e.g., 2 h vs. 12 h for batch).

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with compounds from the literature:

Compound Name Key Functional Groups Molecular Weight (g/mol) Reported Activities/Properties References
Target Compound : N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide Benzothiazole, 4-hydroxyphenyl, chromene-carboxamide ~450 (estimated) Potential kinase inhibition, antimicrobial (inferred)
N-(3-(Benzo[d]thiazol-2-yldiazenyl)-4-hydroxyphenyl)acetamide heptahydrate Benzothiazolyl diazenyl, acetamide ~500 (with hydration) Synthetic intermediate, characterized via NMR/IR
2-((3-(4-Methoxybenzyl)-4-oxo-pyrimidin-2-yl)thio)-N-(6-CF3-benzothiazol-2-yl)acetamide Pyrimidinone, trifluoromethyl, thioacetamide ~470 CK1 kinase inhibition
4-Oxo-4H-chromene-3-carboxaldehyde Chromene, aldehyde ~174 Precursor for annulation/cycloaddition reactions
N-[2-(6-Methyl-4-oxo-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide Chromone, thiazolidinone, furan ~400 Antifungal activity
N-(3-(Benzothiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenylsulfonyl)propanamide Benzothiazole, sulfonylpropanamide ~468.5 Unreported bioactivity
Key Observations:
  • Benzothiazole Derivatives : The target compound shares the benzothiazole moiety with compounds in , which are linked to kinase inhibition (e.g., CK1) and synthetic versatility.
  • Chromene Modifications: Unlike the aldehyde in or thiazolidinone-furan hybrids in , the target compound’s chromene-carboxamide may enhance hydrogen bonding and metabolic stability.
  • Carboxamide vs. Sulfonyl : Compared to the sulfonylpropanamide in , the chromene-carboxamide in the target compound offers a planar, conjugated system likely influencing target binding and solubility.

Physicochemical Properties

  • Molecular Weight : Estimated at ~450 g/mol, within Lipinski’s rule-of-five limits, unlike higher-weight diazenyl derivatives .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will delve into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound primarily exhibits its biological effects through interactions with various enzymatic pathways and molecular targets. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the inflammatory response. The inhibition of these enzymes can lead to reduced inflammation and pain relief, making it a candidate for anti-inflammatory therapies.

Pharmacological Properties

  • Anti-inflammatory Activity : The compound's ability to inhibit COX enzymes suggests significant anti-inflammatory properties. In vitro studies have demonstrated that it can effectively reduce the production of pro-inflammatory mediators.
  • Anticancer Potential : Preliminary research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against specific tumor cells, indicating potential as anticancer agents .
  • Acetylcholinesterase Inhibition : The compound's structural characteristics suggest it may also act as an acetylcholinesterase inhibitor, which is beneficial in conditions like Alzheimer's disease. Compounds with similar coumarin-thiazole structures have demonstrated effective inhibition of this enzyme .

Summary of Biological Activities

Activity TypeMechanism/TargetReference
Anti-inflammatoryCOX-1 and COX-2 inhibition
AnticancerCytotoxicity against cancer cell lines
Acetylcholinesterase InhibitionAChE inhibition

Case Studies

  • In Vitro Studies : Research has shown that this compound exhibits notable anti-inflammatory effects when tested on cultured human cells. The compound significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), both key players in the inflammatory process .
  • Cytotoxicity Assays : A study evaluating the cytotoxic effects of related compounds revealed that those containing the benzothiazole moiety displayed IC50 values below 10 µM against various cancer cell lines, suggesting a promising avenue for further development as anticancer agents .
  • Molecular Docking Studies : Computational modeling has been employed to predict the binding affinity of this compound to target proteins involved in inflammation and cancer pathways. These studies suggest strong interactions with active sites, supporting its potential therapeutic uses .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiazole-containing compounds:

CompoundActivity TypeIC50 Value (µM)Reference
N-(benzo[d]thiazole-2-yl)-phenolAChE Inhibition2.7
Thiazole derivativesAnticancer<10
Coumarin-based thiazolesAnti-inflammatoryNot specified

Q & A

Basic: What synthetic strategies are recommended for preparing N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide?

Methodological Answer:
The synthesis involves coupling benzothiazole and chromene-carboxamide moieties. Key steps include:

  • Amide Bond Formation : React 3-(benzo[d]thiazol-2-yl)-4-hydroxyaniline with 4-oxo-4H-chromene-3-carbonyl chloride in anhydrous THF under nitrogen, using triethylamine as a base. Purify via column chromatography (ethyl acetate/hexane) .
  • Cyclization : For chromene synthesis, employ Knoevenagel condensation between substituted salicylaldehydes and active methylene compounds (e.g., malonic acid derivatives) under acidic conditions .
  • Characterization : Confirm structure via 1H^1 \text{H}-NMR (e.g., chromene C-2 proton at δ 6.8–7.2 ppm) and 13C^{13} \text{C}-NMR (carbonyl carbons at ~170–175 ppm) .

Advanced: How can researchers resolve contradictory bioactivity data across structurally similar analogs?

Methodological Answer:
Contradictions often arise from substituent effects or assay variability. Strategies include:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., halogens on the benzothiazole or hydroxyphenyl groups) and compare MIC/MBC values against reference strains (e.g., Candida albicans or Staphylococcus aureus) .
  • Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., fungal CYP51 or bacterial topoisomerases). Prioritize analogs with predicted hydrogen bonding to conserved residues (e.g., Thr315 in CYP51) .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., pH, inoculum size) and validate using positive controls (e.g., fluconazole for antifungal tests) .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H^1 \text{H}-NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and hydroxyl protons (δ 9–10 ppm, broad). For example, the chromene C-4 carbonyl proton appears as a singlet .
  • IR Spectroscopy : Confirm amide C=O (1640–1680 cm1^{-1}) and chromene ketone (1700–1750 cm1^{-1}) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient (e.g., 70:30 to 90:10 over 20 min) .

Advanced: How do solvent polarity and temperature influence cyclization efficiency during chromene synthesis?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates by stabilizing transition states. For example, DMF increases yield by 15% compared to THF in Knoevenagel reactions .
  • Temperature : Optimize between 80–100°C. Higher temperatures (>110°C) may degrade the hydroxyphenyl group, while lower temperatures (<70°C) slow reaction kinetics .
  • Catalysts : Use piperidine (5 mol%) to accelerate enol formation, reducing reaction time from 24 to 8 hours .

Advanced: What computational approaches predict pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate logP (target ~3.5 for balanced lipophilicity) and bioavailability (Topological Polar Surface Area <140 Ų) .
  • Metabolic Stability : Simulate phase I metabolism (CYP3A4/2D6) using StarDrop. Methyl or fluorine substituents on the benzothiazole ring reduce oxidative degradation .
  • Blood-Brain Barrier Penetration : MOE-based QSAR models prioritize analogs with <5 hydrogen bond donors and molecular weight <500 Da .

Basic: What purification methods are optimal for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water (4:1) to remove unreacted starting materials. Yields improve with slow cooling (2°C/min) .
  • Flash Chromatography : Employ silica gel with ethyl acetate/hexane (3:7 to 1:1 gradient). Monitor fractions by TLC (Rf ~0.4 in 1:1 EA/Hex) .
  • HPLC Prep : Use a semi-preparative C18 column (acetonitrile/water + 0.1% TFA) for >99% purity .

Advanced: How can researchers design analogs to enhance antifungal potency while reducing cytotoxicity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the chromene ketone with a trifluoromethyl group (improves target affinity) .
  • Cytotoxicity Screening : Test against human HEK293 cells (IC50 >50 µM acceptable). Fluorine substitution on the hydroxyphenyl group reduces off-target effects .
  • Synergistic Studies : Combine with fluconazole (1:4 ratio) to lower MIC values against resistant C. albicans .

Basic: What analytical criteria validate the compound’s stability under storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; <5% impurity increase is acceptable .
  • Light Sensitivity : Expose to UV (254 nm) for 48 hours. Protect with amber glass if >10% decomposition occurs .

Advanced: How can crystallography aid in understanding this compound’s binding mode?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (DMF/ether). Resolve structure to confirm dihedral angles between benzothiazole and chromene rings (e.g., ~30° for optimal target binding) .
  • Electrostatic Potential Maps : Analyze charge distribution to identify regions for hydrogen bond donors/acceptors (e.g., hydroxyl group interaction with Asp98 in CYP51) .

Advanced: What strategies mitigate low yields in large-scale synthesis?

Methodological Answer:

  • Catalytic Optimization : Replace stoichiometric bases (e.g., NaOH) with polymer-supported morpholine (reusable, 20% yield increase) .
  • Flow Chemistry : Conduct amide coupling in a microreactor (residence time 10 min, 80°C) to improve mixing and reduce byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.